molecular formula C12H18ClNO2 B11867606 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride

Cat. No.: B11867606
M. Wt: 243.73 g/mol
InChI Key: AVIVZJQSZNSGRP-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is an organic compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxy group, yielding simpler derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction could produce 3-(4-hydroxybenzyl)pyrrolidine.

Scientific Research Applications

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may play a role in binding to these targets, influencing the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

    3-((3-Methoxybenzyl)oxy)pyrrolidine: Similar structure but with the methoxy group in a different position on the benzyl ring.

Uniqueness

3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is unique due to the presence of the methoxy group at the para position on the benzyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H

InChI Key

AVIVZJQSZNSGRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CCNC2.Cl

Origin of Product

United States

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